1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

FAAH inhibitor heteroaryl urea structure-activity relationship

This heteroaryl-substituted piperidinyl urea is a key FAAH modulator and tool compound. The pyrazin-2-yl head group provides a distinct electronic environment and hydrogen-bonding capability that sets it apart from pyrimidine or unsubstituted-phenyl analogs. Even slight heteroaryl changes can shift IC50 values by an order of magnitude, making direct substitution without re-validation a risk. Select this compound for robust SAR mapping, endocannabinoid degradation assays, and overactive-bladder model studies. Batch-specific analytical data and competitive bulk pricing are available on request.

Molecular Formula C18H20F3N5O
Molecular Weight 379.387
CAS No. 1396801-61-8
Cat. No. B2679533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
CAS1396801-61-8
Molecular FormulaC18H20F3N5O
Molecular Weight379.387
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC=CN=C3
InChIInChI=1S/C18H20F3N5O/c19-18(20,21)14-2-1-3-15(10-14)25-17(27)24-11-13-4-8-26(9-5-13)16-12-22-6-7-23-16/h1-3,6-7,10,12-13H,4-5,8-9,11H2,(H2,24,25,27)
InChIKeyYKLFCZYVTIDIPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1396801-61-8) for Fatty Acid Amide Hydrolase Research


1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic heteroaryl-substituted piperidinyl urea (C18H20F3N5O, MW 379.387) designed as a modulator of fatty acid amide hydrolase (FAAH) [1]. It belongs to a class of compounds patented by Janssen Pharmaceutica for conditions mediated by FAAH activity, such as pain, inflammation, and anxiety disorders [1]. The compound features a pyrazin-2-yl head group, a piperidin-4-ylmethyl linker, and a 3-(trifluoromethyl)phenyl urea tail, a combination that distinguishes it from close pyrimidine or unsubstituted phenyl analogs within the same patent family [2].

Why Generic Substitution of CAS 1396801-61-8 with In-Class FAAH Ureas Compromises Target Engagement Consistency


Within the Janssen FAAH inhibitor series, the heteroaryl group on the piperidine ring is a critical determinant of potency and physicochemical properties [1]. The pyrazine ring in CAS 1396801-61-8 provides a distinct electronic environment and hydrogen-bonding capability compared to the pyrimidine analog (CAS 1235032-29-7) or unsubstituted phenyl derivatives [2]. Even subtle changes in the heteroaryl head group can shift the inhibitor’s IC50 by an order of magnitude or alter its selectivity profile against other serine hydrolases, making direct substitution without re-validation a risk in pharmacological studies [1]. The evidence below demonstrates where quantifiable differentiation exists relative to the closest known analogs.

Quantitative Differentiation Guide for CAS 1396801-61-8 Against Closest FAAH Inhibitor Analogs


Structural Identity Confirmation: Pyrazine vs. Pyrimidine Analog Differentiation

The target compound is explicitly defined by its pyrazin-2-yl substituent. The closest cataloged analog, 1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1235032-29-7), differs by a single nitrogen atom position in the heteroaryl ring [1]. This pyrazine-to-pyrimidine swap is a documented strategy in the Janssen patent series to modulate FAAH inhibitory activity and physicochemical parameters [2]. The target compound’s distinct InChIKey and SMILES confirm its unique identity for procurement [1].

FAAH inhibitor heteroaryl urea structure-activity relationship

FAAH Inhibitory Potency: Quantitative Benchmarking Against Closest Analogs

The target compound’s FAAH inhibitory activity cannot be directly compared with a publicly available, identical-assay IC50 value for the closest pyrimidine analog or other in-class compounds at this time. The Janssen patent (US 8,598,356) discloses generic formulas for heteroaryl-substituted piperidinyl ureas but does not list specific IC50 values for individual enumerated examples in the public excerpts available [1]. Therefore, quantitative differentiation based on potency remains a class-level inference: the pyrazine head group is expected to confer distinct potency based on the patent’s structure-activity relationship teachings, but a numerical difference cannot be cited here without introducing unverified data.

FAAH inhibition IC50 enzyme assay

Purity Specification: Typical Research-Grade Baseline

Vendor listings indicate the compound is typically supplied at 95% purity . This is a standard research-grade specification and does not, on its own, differentiate the compound from analogs. However, procurement decisions for FAAH inhibitor screening should require a batch-specific certificate of analysis confirming purity, as impurities can confound enzyme inhibition data. No comparative purity data between the target compound and its closest analogs are publicly available.

chemical purity quality control research compound

Defined Research Applications for CAS 1396801-61-8 Based on Documented Evidence


FAAH-Mediated Pain and Inflammation Target Engagement Studies

Use as a tool compound in FAAH enzyme inhibition assays and cellular models of endocannabinoid degradation, consistent with the therapeutic indications outlined in Janssen’s patent claims for heteroaryl-substituted piperidinyl ureas [1]. The pyrazin-2-yl moiety is a structural differentiator from pyrimidine analogs that may result in distinct target engagement kinetics, supporting its selection for comparative SAR studies [2].

Overactive Bladder and Urinary Frequency Preclinical Models

Evaluate in rodent cystitis or bladder capacity models, based on the broader class of piperidine urea FAAH inhibitors described in Astellas patents for urinary frequency and overactive bladder [3]. The compound’s structural features place it within this mechanistic class, though direct in vivo efficacy data for this specific compound were not located.

Comparative Heteroaryl SAR Profiling in Cannabinoid Receptor Signaling

Employ as a pyrazine-containing representative in a panel of heteroaryl-substituted piperidinyl ureas to systematically map how the heteroaryl head group influences FAAH inhibition potency and selectivity, using the pyrimidine analog (CAS 1235032-29-7) as a direct comparator [2].

Analytical Reference Standard for LC-MS/MS Quantification in FAAH Inhibitor PK Studies

Utilize as a qualitative reference material for developing LC-MS/MS methods to quantify piperidinyl urea FAAH inhibitors in biological matrices, leveraging its distinct mass (379.387 Da) and fragmentation pattern. The compound’s unique pyrazine signature can serve as a marker for distinguishing it from co-eluting analogs.

Quote Request

Request a Quote for 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.